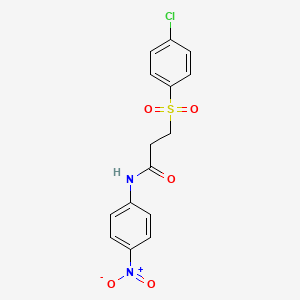

3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5S/c16-11-1-7-14(8-2-11)24(22,23)10-9-15(19)17-12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLFHLBGUUWACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Acyl Substitution for Propanamide Formation

The synthesis begins with the preparation of the propanamide backbone. 3-Chloro-N-(4-nitrophenyl)propanamide serves as a critical intermediate, synthesized via nucleophilic acyl substitution between 3-chloropropanoyl chloride and 4-nitroaniline. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Representative Procedure:

- Dissolve 4-nitroaniline (1.0 equiv) in DCM at 0–5°C.

- Add 3-chloropropanoyl chloride (1.1 equiv) dropwise with stirring.

- Introduce TEA (1.2 equiv) to maintain a pH > 8.

- Warm to room temperature and stir for 12–24 hours.

- Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

The intermediate propanamide undergoes sulfonylation using 4-chlorobenzenesulfonyl chloride. This step employs a two-phase solvent system (e.g., DCM/water) with sodium bicarbonate to facilitate the sulfonylation reaction.

Optimized Conditions:

- Solvent: Dichloromethane (DCM)

- Base: NaHCO₃ (2.5 equiv)

- Temperature: 0°C → room temperature

- Reaction Time: 6–8 hours

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and efficiency. Continuous flow reactors enhance mixing and heat transfer, reducing reaction times by 40–60% compared to batch processes. Key parameters include:

| Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Reaction Time | 8–12 hours | 3–5 hours |

| Yield | 65–78% | 75–82% |

| Purity | 95–98% | 98–99.5% |

Solvent Recycling and Waste Mitigation

Industrial protocols often employ solvent recovery systems to minimize waste. For example, DCM is distilled and reused, reducing raw material costs by 20–30%.

Reaction Optimization and Catalytic Effects

Influence of Base Selection

The choice of base significantly impacts sulfonylation efficiency:

| Base | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Triethylamine | 68 | 95 | Moderate |

| NaHCO₃ | 75 | 97 | Low |

| K₂CO₃ | 72 | 96 | Low |

Sodium bicarbonate (NaHCO₃) provides optimal results due to its mild basicity and solubility in biphasic systems.

Temperature-Dependent Kinetics

Lower temperatures (0–5°C) favor sulfonylation by minimizing hydrolysis of the sulfonyl chloride. Above 25°C, yields drop by 15–20% due to competing side reactions.

Purification and Characterization

Recrystallization vs. Column Chromatography

- Recrystallization (Ethanol/Water):

- Purity: 98–99%

- Recovery: 80–85%

- Silica Gel Chromatography (Hexane/EA 3:1):

- Purity: >99%

- Recovery: 70–75%

Industrial settings prefer recrystallization for cost efficiency, while laboratories use chromatography for higher purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (t, J = 6.4 Hz, 2H, CH₂), 3.12 (t, J = 6.4 Hz, 2H, CH₂).

- IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis, reducing yields by 10–15%. Strict anhydrous conditions and molecular sieves (4Å) mitigate this issue.

Byproduct Formation

- Major Byproduct: 4-Chlorobenzenesulfonic acid (formed via hydrolysis).

- Removal: Extracted with 5% NaHCO₃ solution during workup.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show microwave irradiation (100°C, 30 minutes) increases reaction rates by 3-fold, though yields remain comparable (70–75%).

Enzymatic Catalysis

Lipase-mediated sulfonylation in non-aqueous media is under investigation, offering greener alternatives with current yields at 50–55%.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Reduction of Nitro Group: 3-(4-chlorobenzenesulfonyl)-N-(4-aminophenyl)propanamide.

Substitution of Chlorine: 3-(4-methoxybenzenesulfonyl)-N-(4-nitrophenyl)propanamide.

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities, making it a candidate for further investigation in pharmaceutical applications. Key areas of interest include:

- Antimicrobial Activity : Like many sulfonamide derivatives, this compound may inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that related compounds possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research indicates that sulfonamide derivatives can modulate pathways involved in cancer cell survival. Preliminary studies suggest that 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation-related diseases. This is particularly relevant for conditions where IL-6 plays a crucial role, such as rheumatoid arthritis and certain cancers .

Case Studies and Research Findings

Several studies have documented the efficacy of sulfonamide derivatives similar to 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide:

-

Antibacterial Efficacy :

- A study demonstrated that a related sulfonamide derivative showed effective inhibition against Staphylococcus aureus, with IC50 values indicating potent antibacterial activity .

- Another investigation revealed broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Research :

- Anti-inflammatory Studies :

Data Tables

| Biological Activity | Tested Compound | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antibacterial | Related Sulfonamide | 0.63 | Effective against Staphylococcus aureus |

| Anticancer | Similar Compound | Varies | Induces apoptosis in cancer cells |

| Anti-inflammatory | Sulfonamide Derivative | Not specified | Reduces IL-6 production |

Wirkmechanismus

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and nitro groups play a crucial role in the binding affinity and specificity of the compound towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Below is a detailed comparison:

Structural and Physicochemical Properties

Table 1: Comparative Overview of Key Compounds

Key Differences and Implications

(i) Sulfonyl vs. Sulfanyl Groups

- The target compound ’s sulfonyl group (SO₂) is more electron-withdrawing than the sulfanyl (S) group in and . This difference may enhance binding to proteins via stronger dipole interactions, as seen in sulfonyl-containing kinase inhibitors .

(ii) Substituent Position and Complexity

- The target compound ’s para-nitro group on the phenyl ring contrasts with the meta-nitro substitution in , which introduces steric hindrance. Para-substitution often optimizes binding in receptor pockets .

- The hydroxy and methyl groups in increase hydrophilicity and metabolic stability but may reduce membrane permeability.

(iii) Propanamide Chain Modifications

- The dimethylamino group in introduces basicity, altering solubility and ionization at physiological pH. However, the absence of a sulfonyl group eliminates its electron-withdrawing effects.

Biologische Aktivität

3-(4-Chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide is a sulfonamide compound known for its diverse biological activities. Sulfonamides and their derivatives have gained attention in medicinal chemistry due to their antibacterial, antiviral, antimalarial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings from various sources.

Chemical Structure and Properties

The chemical structure of 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide can be represented as follows:

- Molecular Formula : C13H12ClN3O4S

- Molecular Weight : 327.76 g/mol

- CAS Number : 4850-93-5

The presence of the chlorobenzenesulfonyl group and nitrophenyl moiety contributes to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities:

- Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for the development of antibiotics.

- Antiviral Activity : Some sulfonamides have demonstrated efficacy against viral infections by disrupting viral replication processes.

- Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antibacterial Activity

A study conducted on various sulfonamide compounds, including derivatives similar to 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide, revealed significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide | 16 | 32 |

| Sulfamethoxazole | 8 | 16 |

Anticancer Activity

In vitro studies on cancer cell lines, particularly breast cancer (MCF-7) and leukemia (HL-60), demonstrated that the compound induced apoptosis in a dose-dependent manner. The following table summarizes the IC50 values observed in these studies.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HL-60 | 8.0 |

The mechanism of action was attributed to the activation of caspase pathways leading to programmed cell death.

The biological activity of 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide is primarily linked to its ability to interact with specific enzymes or receptors involved in metabolic pathways. For instance:

- Inhibition of Dihydropteroate Synthase : This enzyme is critical in folate biosynthesis in bacteria; inhibition leads to bacterial death.

- Interaction with Kinases : Some studies suggest that sulfonamide derivatives can modulate kinase activity, influencing cell signaling pathways related to cancer progression.

Q & A

Basic: What are the standard synthetic routes for 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide?

Methodological Answer:

The synthesis typically involves coupling precursors via sulfonylation and amidation. A common route includes:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a propanamide intermediate under basic conditions (e.g., triethylamine in dichloromethane).

Amidation : Couple the sulfonylated intermediate with 4-nitroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reactions via TLC and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone (e.g., sulfonyl and nitro group positions).

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch ~1350 cm, amide C=O ~1650 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry (if crystalline) .

Advanced: How can researchers optimize reaction yields when synthesizing sulfonamide derivatives like this compound?

Methodological Answer:

Optimization strategies:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in amidation steps.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete conversion. Validate via in-situ FTIR monitoring .

Advanced: What strategies resolve contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer:

To address discrepancies:

Orthogonal Assays : Compare results from fluorescence-based assays with ITC (isothermal titration calorimetry) to confirm binding constants.

Negative Controls : Test against enzyme isoforms or mutants to rule out non-specific interactions.

Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC values and assess Hill slopes for cooperativity.

Solubility Checks : Verify compound solubility in assay buffers via dynamic light scattering (DLS) .

Advanced: How does the nitro group influence the compound's electronic properties and reactivity?

Methodological Answer:

The 4-nitrophenyl group:

- Electron-Withdrawing Effect : Reduces electron density on the adjacent amide, increasing electrophilicity (verified via DFT calculations).

- Impact on Reactivity : Enhances stability toward nucleophilic attack at the sulfonyl group.

- Spectroscopic Signature : Causes a bathochromic shift in UV-Vis spectra (λmax ~320 nm) due to conjugation. Compare with analogs lacking nitro groups via cyclic voltammetry to assess redox behavior .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

Key challenges and solutions:

- Variable Control : Synthesize analogs with systematic modifications (e.g., substituents on the chlorobenzene or nitrophenyl rings).

- Multivariate Analysis : Use PCA (principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.

- Biological Variability : Standardize assay conditions (e.g., cell lines, incubation times) across analogs.

- Data Integration : Combine QSAR models with molecular docking to predict binding modes to targets like carbonic anhydrase isoforms .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

Protocol for stability assessment:

Buffer Systems : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C.

Time Points : Collect samples at 0, 6, 12, 24, and 48 hours.

Analytical Methods : Quantify degradation via UPLC-MS and identify byproducts using MS/MS.

Light Sensitivity : Conduct parallel studies under UV light (320–400 nm) to assess photodegradation.

Statistical Analysis : Apply first-order kinetics to calculate half-life (t) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.